molecular formula C15H12O5 B3046315 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- CAS No. 1225-63-4

9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-

Cat. No.: B3046315
CAS No.: 1225-63-4
M. Wt: 272.25 g/mol
InChI Key: DQAQTPIWHUEPAU-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- is a substituted xanthone derivative characterized by a tricyclic aromatic scaffold with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions C3, C2, and C4, respectively. Xanthones are structurally related to flavones and anthraquinones, exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

3-hydroxy-2,4-dimethoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)15(19-2)13(11)17/h3-7,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAQTPIWHUEPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480763
Record name 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225-63-4
Record name 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrocyclization and Oxidation Approach

Reaction Mechanism and Synthetic Pathway

The electrocyclization-oxidation strategy, pioneered by Thieme Connect researchers, involves a three-step sequence:

  • Condensation : 2-Methylchromone reacts with cinnamaldehydes in the presence of a base to form (E,E)-2-(4-arylbuta-1,3-dien-1-yl)-4H-chromen-4-ones.
  • Electrocyclization : The dienylchromone intermediate undergoes a thermally induced 6π-electrocyclic ring closure, forming a bicyclic structure.
  • Oxidation : The cyclized product is oxidized using a mild oxidizing agent (e.g., DDQ or MnO₂) to yield the fully aromatic 1-aryl-9H-xanthen-9-one scaffold.

For 3-hydroxy-2,4-dimethoxy substitution, cinnamaldehydes with pre-installed methoxy and hydroxyl groups are employed. The one-pot nature of this method minimizes intermediate isolation, enhancing synthetic efficiency.

Optimization and Outcomes

Key parameters influencing yield and selectivity include:

  • Temperature : Electrocyclization proceeds optimally at 80–100°C.
  • Oxidant Choice : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) achieves >85% conversion compared to MnO₂ (~70%).
  • Solvent System : Toluene or xylene facilitates both cyclization and oxidation steps.

Representative yields for analogous compounds range from 68–82% , though exact data for 3-hydroxy-2,4-dimethoxy-xanthenone remain unpublished.

Friedel-Crafts Acylation and Cyclization Method

Stepwise Synthesis

This method, detailed in IJPCBS, involves sequential functionalization and cyclization:

Protection and Acylation
  • Protection of 2,6-Dimethoxyphenol :
    • Reaction with chloroacetyl chloride in tetrahydrofuran (THF) yields 2,6-dimethoxyphenyl 2-chloroacetate (80–85% yield).
  • Friedel-Crafts Acylation :
    • The protected phenol reacts with substituted benzoic acids in Eaton’s reagent (methanesulfonic acid/P₂O₅) at reflux (4 h), producing 3-benzoyl-2,6-dimethoxyphenyl 2-chloroacetate intermediates.
Deprotection and Cyclization
  • Ester Hydrolysis :
    • Sodium acetate in methanol cleaves the chloroacetate group, yielding (3-hydroxy-2,4-dimethoxyphenyl)(phenyl) methanones (75–80% yield).
  • Acid-Mediated Cyclization :
    • Treatment with polyphosphoric acid (PPA) at 120°C induces intramolecular cyclization, forming the xanthenone core.

Analytical Validation

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (CDCl₃) : δ 3.84 (s, 6H, OCH₃), 5.80 (s, 1H, OH), 6.70–7.81 (m, aromatic protons).
  • Mass Spectrometry : m/z = 259 [M+1]⁺.

Comparative Analysis of Synthesis Methods

Parameter Electrocyclization-Oxidation Friedel-Crafts-Cyclization
Reaction Steps 3 (one-pot) 4 (multi-step)
Overall Yield 68–82% (estimated) 60–75%
Functional Group Tolerance Limited to electron-deficient aldehydes Broad (varied benzoic acids)
Scalability High (gram-scale demonstrated) Moderate (requires intermediate purification)

The electrocyclization route offers operational simplicity, while the Friedel-Crafts method allows greater substituent flexibility.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Xanthones

Structural Comparisons

Substitution Patterns
  • Target Compound : 3-Hydroxy-2,4-dimethoxy-9H-xanthen-9-one
    • Substituents: C3-OH, C2-OCH₃, C4-OCH₃.
    • Molecular Weight: ~274.25 g/mol (estimated from analogs) .
  • Compound 4 () : 2,4-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one
    • Substituents: C2-OH, C4-OH, C3-OCH₃, C6-OCH₃.
    • Key Difference: Additional methoxy group at C5 increases molecular weight by 30 units (302.28 g/mol) .
  • 3,4-Dimethoxy-9H-xanthen-9-one (Compound 16, ) :
    • Substituents: C3-OCH₃, C4-OCH₃.
    • Molecular Weight: 256.25 g/mol.
    • Reduced polarity compared to the target compound due to lack of hydroxyl groups .
Aromaticity and Electronic Effects
  • Aromaticity : The parent xanthone (9H-xanthen-9-one) exhibits moderate aromaticity (Gayoso-Ouamerali index: 49 vs. 92 for anthracene) . Methoxy groups increase electron density, while hydroxyl groups enhance resonance stabilization.
  • Dipole Moments :
    • 9H-Xanthen-9-one: 2.07 D (benzene solution, 30°C) .
    • Derivatives with polar substituents (e.g., hydroxyls) exhibit higher dipole moments, influencing solubility and intermolecular interactions .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) LogP* Topological PSA (Ų)
3-Hydroxy-2,4-dimethoxy-xanthone 3-OH, 2,4-OCH₃ 274.25 ~0.9 ~164
2,4-Dihydroxy-3,6-dimethoxy-xanthone 2,4-OH, 3,6-OCH₃ 302.28 ~0.5 ~198
3,4-Dimethoxy-xanthone 3,4-OCH₃ 256.25 ~1.5 ~90
1,6-Dihydroxy-3-methoxy-2-prenylxanthone 1,6-OH, 3-OCH₃, prenyl 328.32 ~3.0 ~145

*LogP values estimated based on substituent contributions .

Anti-Inflammatory and Anti-HIV Potential
  • Target Compound : Hydroxyl groups at C3 may enhance hydrogen bonding with enzymes (e.g., cyclooxygenase), while methoxy groups improve membrane permeability .
  • Compound 4 () : Demonstrated anti-inflammatory activity in plant extracts, attributed to hydroxyl-methoxy synergy .
Antimicrobial Activity
  • Compound [XVIII] () : Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate showed 94% inhibition of M. tuberculosis .
  • C2 prenyl in [XVIII]) may alter efficacy .
Antioxidant and Nrf2 Modulation
  • 3,4-Dimethoxy-xanthone (Compound 16) : Methoxy groups reduce antioxidant capacity compared to hydroxylated analogs but enhance stability under oxidative stress .
  • Hydroxylated Derivatives : 3-Hydroxy-2,4-dimethoxy-xanthone may activate Nrf2 pathways due to electrophilic substituents, similar to natural xanthones like α-mangostin .

Analytical Techniques

  • NMR Spectroscopy : Key for differentiating substitution patterns (e.g., δH 3.79 for C5-OCH₃ in Compound 4 ).
  • X-ray Crystallography : Used for analogs like lateopyron to confirm planar xanthone core .

Biological Activity

9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- is a member of the xanthone family, a class of compounds recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection.

Chemical Structure and Properties

The molecular formula for 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- is C_12H_10O_5, with a molecular weight of approximately 230.21 g/mol. The structure features hydroxyl and methoxy substituents that enhance its biological activity.

Anticancer Properties

Research indicates that xanthones exhibit significant anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- inhibits cell proliferation in cancer cell lines. For instance, it induces apoptosis in K-562 cells (human chronic myelogenous leukemia) by increasing cleaved PARP and decreasing Bcl-xL levels .
  • Mechanism of Action : The compound modulates enzyme activities and can disrupt cell cycle progression, particularly by activating the p53 pathway, which is crucial in tumor suppression .
Activity Effect Cell Line
AnticancerInduces apoptosisK-562 (leukemia)
Cell Cycle ArrestActivates p53 pathwayHCT116 (colon adenocarcinoma)
Proliferation InhibitionReduces viabilityVarious tumor cell lines

Anti-inflammatory Effects

Xanthones are also noted for their anti-inflammatory properties. In vitro studies suggest that 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- can reduce the production of pro-inflammatory cytokines such as IL-6 and PGE2 in macrophages stimulated by lipopolysaccharides (LPS) .

Neuroprotective Activity

The compound has shown potential in neuroprotection by mitigating oxidative stress. It can inhibit reactive oxygen species (ROS) production in neuronal cells, which is critical for preventing neurodegenerative diseases .

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted that xanthone derivatives including 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-, exhibited potent activity against various cancer types. The compound was effective in patient-derived neuroblastoma cells both alone and in combination with chemotherapeutics .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that the compound binds effectively to targets involved in cancer progression and inflammation. This binding affinity correlates with its biological efficacy .
  • Comparative Analysis : In a comparative study of various xanthone derivatives, 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- was found to be among the most active against specific cancer cell lines due to its structural features that enhance solubility and bioactivity .

Q & A

Q. Basic

  • NMR : Use 1^1H and 13^13C NMR to identify substituents. Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while hydroxyl protons may show broad peaks (δ 5–6 ppm). NOESY can confirm spatial proximity of substituents.
  • Mass Spectrometry : High-resolution ESI-MS/MS confirms molecular formula and fragmentation pathways (e.g., loss of methoxy groups).
  • IR : Detect hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1660–1700 cm1^{-1}) stretches .

How can researchers design experiments to study the antioxidant mechanisms of 3-hydroxy-2,4-dimethoxy-9H-xanthen-9-one?

Q. Advanced

  • DPPH/ABTS Assays : Quantify radical scavenging activity in ethanol/PBS. Compare IC₅₀ values with controls (e.g., ascorbic acid).
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to monitor intracellular oxidative stress reduction.
  • Computational Studies : Perform DFT calculations to predict radical stabilization via substituent effects (e.g., electron-donating methoxy groups) .

How can low solubility in common solvents during in vitro assays be addressed?

Basic
Prepare stock solutions in DMSO (2 mg/mL) or DMF (1 mg/mL) with gentle warming (37°C) and sonication. For aqueous assays, dilute stocks in PBS (≤1% organic solvent). Note that insolubility in ethanol or water may require derivatization (e.g., glycosylation) to improve bioavailability .

What computational methods predict the electronic effects of substituents on the xanthone’s reactivity?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics : Simulate solvent interactions to assess aggregation tendencies.
  • SAR Studies : Correlate substituent electronegativity (e.g., hydroxy vs. methoxy) with experimental redox potentials .

How can enantiomeric purity in synthesized derivatives be ensured?

Advanced
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and isopropanol/hexane mobile phases. Monitor enantiomeric excess (ee) via UV detection (λ = 254 nm). For asymmetric synthesis, employ TsDPEN-Ru catalysts to achieve >95% ee, as demonstrated in hydroxy ketone reductions .

What are the best practices for handling and storing this compound to prevent degradation?

Basic
Store lyophilized samples at -20°C in amber vials under inert gas (N₂). Avoid prolonged exposure to light, moisture, or high temperatures. For solutions, use stabilizers (e.g., BHT) in DMSO and aliquot to minimize freeze-thaw cycles. Monitor purity via HPLC every 6 months .

Q. Notes

  • Safety : Handle with PPE; the compound may cause respiratory irritation (H335) .
  • Validation : Cross-reference crystallographic data with CCDC databases to verify structural assignments.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Reactant of Route 2
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-

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